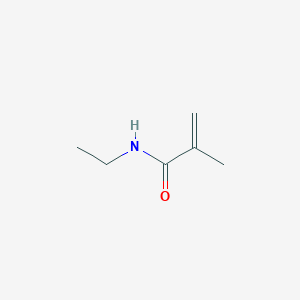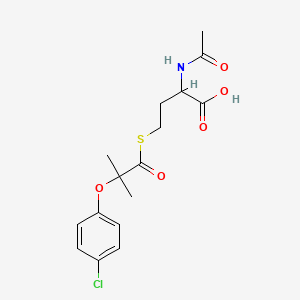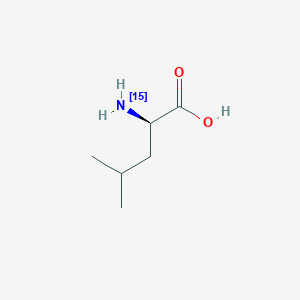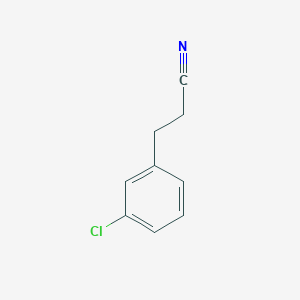![molecular formula C10H6ClN3 B1625177 4-氯-1H-咪唑并[4,5-c]喹啉 CAS No. 132206-92-9](/img/structure/B1625177.png)
4-氯-1H-咪唑并[4,5-c]喹啉
描述
4-Chloro-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoline ring. It is known for its significant biological activities and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
4-Chloro-1H-imidazo[4,5-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting immune responses and cancer
Industry: The compound is used in the development of materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-imidazo[4,5-c]quinoline typically involves the condensation of a quinoline derivative with an imidazole precursor. One common method includes the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester . Another approach involves the use of 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, followed by a Suzuki reaction and closure of the imidazolinone ring with triphosgene .
Industrial Production Methods: Industrial production of 4-chloro-1H-imidazo[4,5-c]quinoline often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The process typically involves multiple steps, including the preparation of intermediates, purification, and final product isolation.
化学反应分析
Types of Reactions: 4-Chloro-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include ammonia or primary amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological activities and properties.
作用机制
The mechanism of action of 4-chloro-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives of this compound act as inhibitors of the PI3K/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . The compound can also modulate immune responses by acting as an agonist for toll-like receptors .
相似化合物的比较
Imiquimod: A related compound used as an immune response modifier.
Resiquimod: Another imidazoquinoline derivative with potent immunomodulatory effects.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its specific activity as a toll-like receptor agonist.
Uniqueness: 4-Chloro-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable molecule in scientific research.
属性
IUPAC Name |
4-chloro-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUAAUCZDOPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467495 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132206-92-9 | |
| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


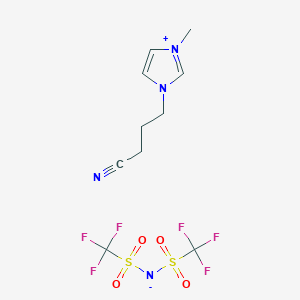

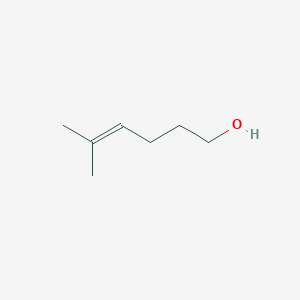
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)
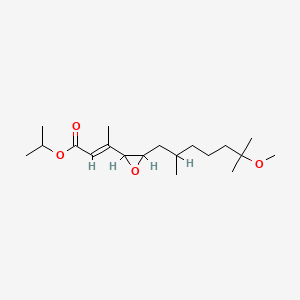
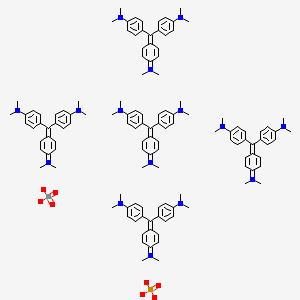
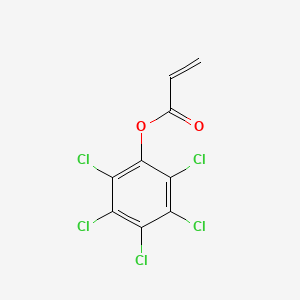
![3-[(2-fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B1625106.png)
